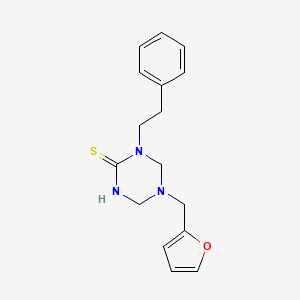

N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

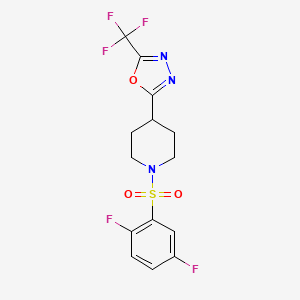

“N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with diverse applications in scientific research. It’s a derivative that combines thiazole and sulfonamide, groups with known antibacterial activity .

Synthesis Analysis

The synthesis of such compounds typically involves condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound is unique, combining thiazole and sulfonamide groups, which are known for their antibacterial activity . Thiophene is a five-membered heterocycle that contains one sulfur atom .Chemical Reactions Analysis

The compound is part of a class of hybrid antimicrobials that combine the effect of two or more agents . The antibacterial activity of these molecules is investigated in isolation and in complex with the cell-penetrating peptide octaarginine .Aplicaciones Científicas De Investigación

Urease Inhibition and Hemolytic Activities

- A study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives, including compounds similar to N-(2-(4-methyl-2-phenylthiazol-5-yl)ethyl)thiophene-2-sulfonamide. These compounds demonstrated significant urease inhibition and hemolytic activities. The electronic effects of different functional groups on the aromatic ring influenced the overall results significantly (Noreen et al., 2017).

Antimicrobial Activity

- Several studies have reported the synthesis of novel compounds containing a sulfonamido moiety, aimed at creating effective antibacterial agents. For instance, Azab et al. (2013) synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Drug Metabolism and Biocatalysis

- The application of biocatalysis in drug metabolism was explored by Zmijewski et al. (2006), focusing on the synthesis of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis (Zmijewski et al., 2006).

Synthesis and Characterization of Derivatives

- Küçükgüzel et al. (2013) synthesized and characterized novel derivatives of sulfonamides, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).

- The crystal structure of derivatives, such as (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was investigated by Nagaraju et al. (2018) to understand its potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Anticancer and Antimicrobial Properties

- Research by Hussein (2018) focused on the synthesis of novel sulfonamide hybrids with antimicrobial activity and docking study of sulfonamide derivatives bearing carbamate/acyl-thiourea scaffolds, showing significant activity against bacteria (Hussein, 2018).

Mecanismo De Acción

Target of Action

These include various enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds with target molecules . The specific interactions depend on the structure of the thiazole derivative and the nature of its target.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, microbial infection, cancer progression, and neurological function .

Pharmacokinetics

Thiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Direcciones Futuras

The compound represents a promising antibacterial therapeutic strategy . Future research could focus on further investigating the antibacterial activity of these molecules, particularly in conjunction with cell-penetrating peptides . The development of new therapeutic agents based on this compound could also be a potential area of study.

Análisis Bioquímico

Biochemical Properties

Thiazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative .

Cellular Effects

Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S3/c1-12-14(22-16(18-12)13-6-3-2-4-7-13)9-10-17-23(19,20)15-8-5-11-21-15/h2-8,11,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHIDAIHXMEHOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(2,2-Dimethyloxan-4-yl)-ethylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2864016.png)

![3-allyl-5-(4-chlorophenyl)-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2864019.png)

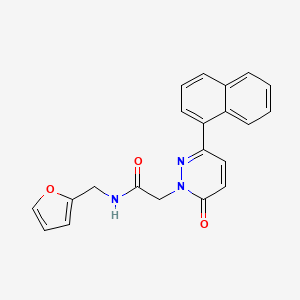

![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2864020.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(pyridazin-3-yl)piperidin-3-yl]amino}acetamide](/img/structure/B2864022.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2864025.png)

![N-(4-ethoxyphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2864027.png)

![2-[(4-Chlorobenzyl)sulfonyl]-1-(2,6-dimethylmorpholino)-1-ethanone](/img/structure/B2864029.png)

![2-[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2864035.png)

![5-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepin-4-one](/img/structure/B2864036.png)